molecular formula C22H19ClN4OS B12733839 Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)- CAS No. 84502-14-7

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(3-methylphenyl)-

Cat. No.: B12733839
CAS No.: 84502-14-7
M. Wt: 422.9 g/mol
InChI Key: YHLZTQHBEMGKQS-UHFFFAOYSA-N
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Description

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzimidazole ring, a chlorinated phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- typically involves multiple steps:

    Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Chlorination: The benzimidazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated benzimidazole is reacted with a methoxy-substituted phenol in the presence of a base to form the methoxyphenyl derivative.

    Thiourea Formation: Finally, the methoxyphenyl derivative is reacted with an isothiocyanate derivative of 3-methylphenyl to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiourea compounds can undergo oxidation reactions to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring and thiourea moiety are key functional groups that enable binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-((5-bromo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
  • Thiourea, N-(4-((5-fluoro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)
  • Thiourea, N-(4-((5-iodo-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)

Uniqueness

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(3-methylphenyl)- is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen substitutions.

Properties

CAS No.

84502-14-7

Molecular Formula

C22H19ClN4OS

Molecular Weight

422.9 g/mol

IUPAC Name

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C22H19ClN4OS/c1-14-3-2-4-17(11-14)25-22(29)24-16-6-8-18(9-7-16)28-13-21-26-19-10-5-15(23)12-20(19)27-21/h2-12H,13H2,1H3,(H,26,27)(H2,24,25,29)

InChI Key

YHLZTQHBEMGKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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